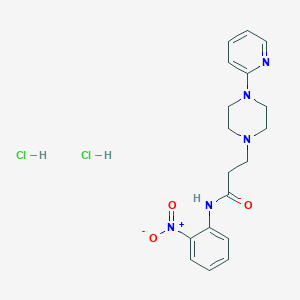
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride, also known as TAK-901, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent and selective inhibitor of the Aurora A kinase, which plays a critical role in cell division and is frequently overexpressed in cancer cells.
Wirkmechanismus
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is a selective inhibitor of the Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Aurora A kinase, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits cell proliferation and induces cell cycle arrest in the G2/M phase. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has shown efficacy in a wide range of cancer cell lines, making it a promising candidate for further development. However, one limitation of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its poor solubility, which can make dosing and formulation challenging.
Zukünftige Richtungen
There are several potential future directions for the development of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. One area of interest is the combination of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Finally, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride may have applications beyond cancer, such as in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride involves the reaction of 2-nitrobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid to form the intermediate 2-nitrophenyl-4-(2-pyridinyl)-1,3-dioxolane. This intermediate is then reacted with 2-bromoacetamide to form 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. The compound is obtained as a dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has demonstrated efficacy in animal models of cancer, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
104373-63-9 |
|---|---|
Produktname |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride |
Molekularformel |
C18H23Cl2N5O3 |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
N-(2-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH/c24-18(20-15-5-1-2-6-16(15)23(25)26)8-10-21-11-13-22(14-12-21)17-7-3-4-9-19-17;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H |
InChI-Schlüssel |
WPZVYYFAJOMXPV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
Andere CAS-Nummern |
104373-63-9 |
Synonyme |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydroch loride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
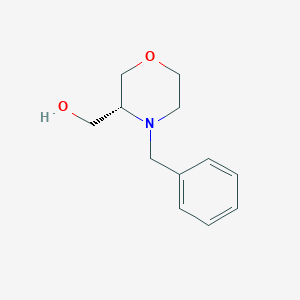
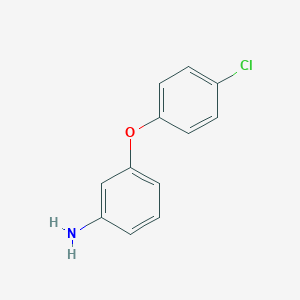
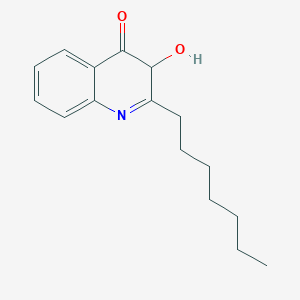
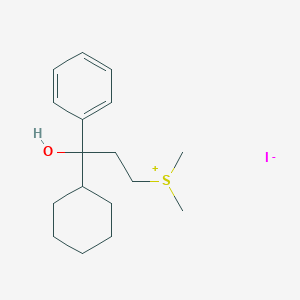
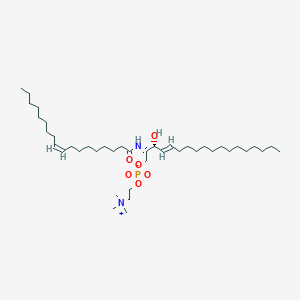
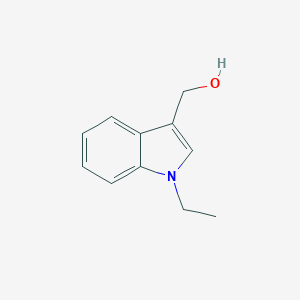
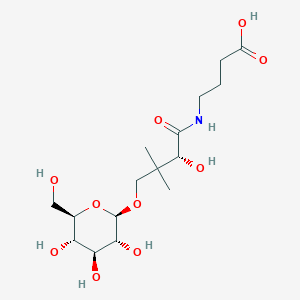
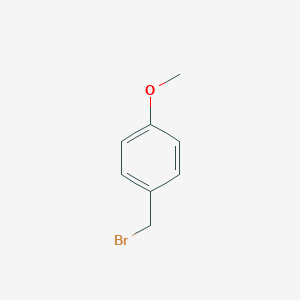
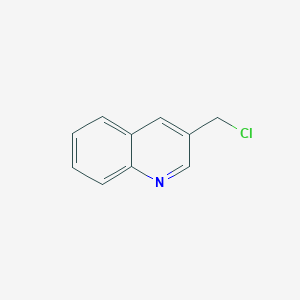
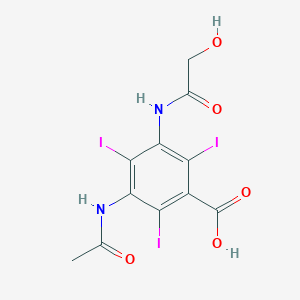
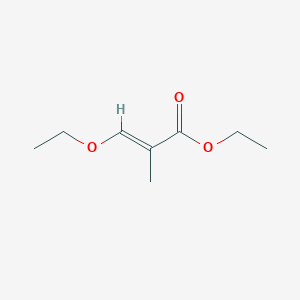
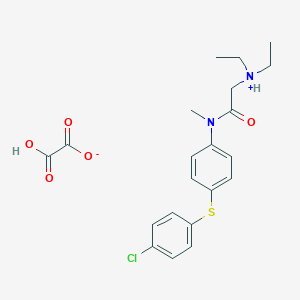
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)